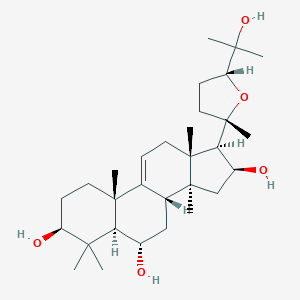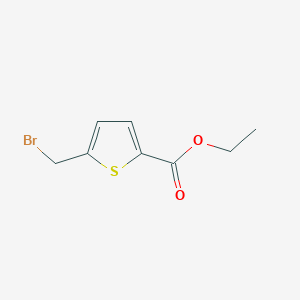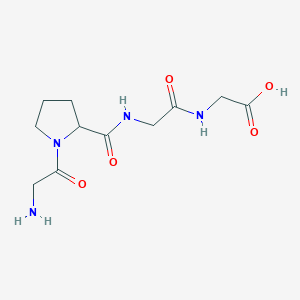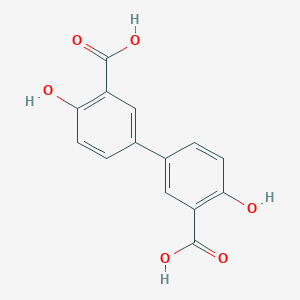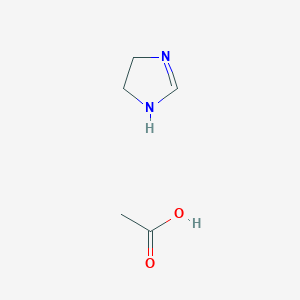
Imidazoline acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Imidazoline acetate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a white crystalline powder that is soluble in water and has a molecular formula of C6H8N2O2. Imidazoline acetate is a versatile chemical that can be synthesized using different methods, and its mechanism of action is still under investigation. The purpose of
作用機序
The mechanism of action of imidazoline acetate is still under investigation. However, it is believed to act as an alpha-2 adrenergic receptor agonist, which leads to the inhibition of norepinephrine release. This, in turn, leads to a decrease in sympathetic nervous system activity, resulting in the observed anti-inflammatory, analgesic, and antihypertensive effects.
Biochemical and Physiological Effects
Imidazoline acetate has been shown to have various biochemical and physiological effects. It has been shown to reduce the levels of inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in animal models of inflammation. It has also been shown to reduce the levels of plasma catecholamines, such as norepinephrine and epinephrine, in animal models of hypertension. In addition, imidazoline acetate has been shown to increase the levels of acetylcholine in the hippocampus, which may contribute to its potential use in the treatment of neurodegenerative disorders.
実験室実験の利点と制限
Imidazoline acetate has several advantages for lab experiments. It is a stable compound that can be easily synthesized using different methods. It is also soluble in water, which makes it easy to administer to animals in studies. However, imidazoline acetate has some limitations for lab experiments. It has a short half-life, which may limit its effectiveness in long-term studies. It also has low bioavailability, which may limit its effectiveness in oral administration.
将来の方向性
There are several future directions for research on imidazoline acetate. One direction is to investigate its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Another direction is to investigate its potential use as a plant growth regulator and herbicide in agriculture. Additionally, further studies are needed to investigate its mechanism of action and its potential use in the treatment of other diseases, such as cancer and diabetes.
Conclusion
In conclusion, imidazoline acetate is a versatile chemical that has gained significant attention in scientific research due to its potential applications in various fields. It can be synthesized using different methods, and its mechanism of action is still under investigation. Imidazoline acetate has been shown to have anti-inflammatory, analgesic, and antihypertensive effects, and it has potential applications in the treatment of neurodegenerative disorders, agriculture, and industry. However, further studies are needed to investigate its mechanism of action and its potential use in the treatment of other diseases.
合成法
Imidazoline acetate can be synthesized using different methods, including the reaction of imidazole with acetic anhydride, the reaction of imidazole with acetic acid and acetic anhydride, and the reaction of imidazole with acetyl chloride. The reaction of imidazole with acetic anhydride is the most commonly used method for synthesizing imidazoline acetate. The reaction is carried out by mixing imidazole and acetic anhydride in the presence of a catalyst, such as sulfuric acid or phosphoric acid, at a temperature of 60-70°C. The reaction is allowed to proceed for several hours, and the resulting product is then purified using recrystallization or column chromatography.
科学的研究の応用
Imidazoline acetate has been extensively studied for its potential applications in various fields, including medicine, agriculture, and industry. In medicine, imidazoline acetate has been shown to have anti-inflammatory, analgesic, and antihypertensive effects. It has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. In agriculture, imidazoline acetate has been used as a herbicide and plant growth regulator. In industry, imidazoline acetate has been used as a corrosion inhibitor and a surfactant.
特性
CAS番号 |
12379-40-7 |
|---|---|
製品名 |
Imidazoline acetate |
分子式 |
C5H10N2O2 |
分子量 |
130.15 g/mol |
IUPAC名 |
acetic acid;4,5-dihydro-1H-imidazole |
InChI |
InChI=1S/C3H6N2.C2H4O2/c1-2-5-3-4-1;1-2(3)4/h3H,1-2H2,(H,4,5);1H3,(H,3,4) |
InChIキー |
CAZBGNGNIZEMPG-UHFFFAOYSA-N |
SMILES |
CC(=O)O.C1CN=CN1 |
正規SMILES |
CC(=O)O.C1CN=CN1 |
同義語 |
Imidazoline acetate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



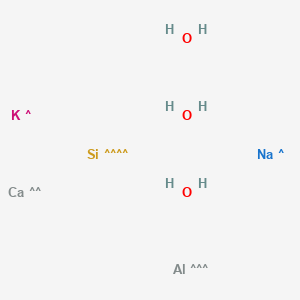
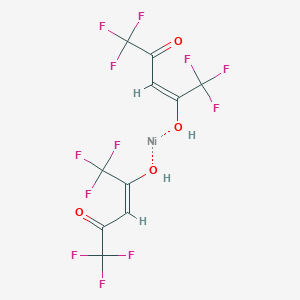
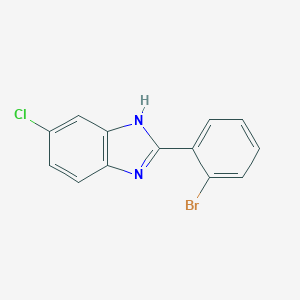
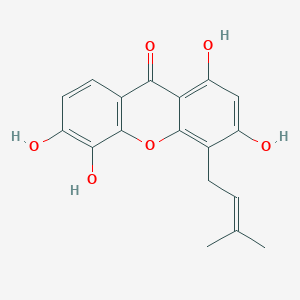


![2-[4-[Bis(2-chloroethyl)amino]phenyl]ethene-1,1,2-tricarbonitrile](/img/structure/B77495.png)

